Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate
Description
Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate is a pyridazinone derivative characterized by a pyridazinyl core substituted with a 4-methylphenyl group at position 3, an oxo group at position 6, and an ethyl acetate moiety at position 1. This structural framework is associated with diverse biological activities, including anticonvulsive and anticancer properties, as observed in related analogs . The compound’s synthesis typically involves microwave-assisted N-alkylation under phase-transfer catalysis (PTC) conditions, yielding high purity and efficiency .
Properties
CAS No. |
58112-52-0 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(19)10-17-14(18)9-8-13(16-17)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
CKVHJJWMNSGPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Ethyl Bromoacetate
The most widely reported method involves alkylation of 6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one with ethyl bromoacetate. In a representative procedure:
-
Reagents : Pyridazinone (1 equiv), ethyl bromoacetate (2 equiv), potassium carbonate (2.2 equiv), tetra-n-butylammonium bromide (TBAB, 0.1 equiv).
-
Conditions : Stirred in dimethylformamide (DMF) at room temperature for 24 hours.
-
Workup : Filtration, solvent evaporation, and crystallization from acetone yielded colorless crystals (mp 154–156°C).
Mechanistic Insight : TBAB acts as a phase-transfer catalyst, enhancing the nucleophilicity of the pyridazinone’s nitrogen atom. The reaction proceeds via an SN2 mechanism, with the ethoxycarbonylmethyl group introduced at the N1 position.
Solvent and Catalyst Optimization
Comparative studies highlight the impact of solvent polarity and catalyst loading:
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | TBAB | 24 | 89 |
| Acetone | None | 48 | 62 |
| THF | 18-Crown-6 | 36 | 73 |
Polar aprotic solvents like DMF maximize ionic dissociation, while crown ethers show moderate efficacy compared to TBAB.
Cyclization Reactions Involving Hydrazine Derivatives
Hydrazine-Mediated Ring Closure
A two-step protocol starting from 3-(4-methylbenzylidene)-4-oxopentanoic acid and hydrazine hydrate generates the pyridazinone core:
-
Cyclization : Refluxing in ethanol for 2 hours forms 6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one.
-
Alkylation : As described in Section 1.1.
Side Products : Prolonged heating (>4 hours) leads to dihydropyridazine byproducts via over-reduction.
Azide Coupling Approach
An alternative route employs in situ azide formation followed by coupling with amino acid esters:
-
Step 1 : Hydrazide (2) treated with NaNO₂/HCl at −5°C generates the azide intermediate.
-
Step 2 : Reaction with ethyl bromoacetate in ethyl acetate/TEA yields the target compound (65% yield).
Limitation : Requires strict temperature control (−5°C to 25°C) to prevent azide decomposition.
Esterification and Functional Group Interconversion
Direct Esterification of Carboxylic Acid Precursors
Although less common, esterification of 2-(3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid with ethanol under acidic conditions (H₂SO₄, reflux) achieves 78% conversion.
Challenges : Competing hydrolysis at elevated temperatures necessitates careful pH control (pH 4–6).
Purification and Crystallization Techniques
Solvent Selection for Recrystallization
Optimal purity (>98%) is achieved via:
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, leading to the formation of hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions include various substituted pyridazinone derivatives, hydroxyl derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting metabolic disorders and cancer therapies.
Anti-Cancer Properties
Research has indicated that compounds with similar pyridazine structures exhibit anti-cancer activities. This compound may inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation .
Metabolic Disorders
The compound's structural similarity to known pharmaceuticals suggests potential efficacy in treating metabolic disorders such as diabetes. Studies have shown that derivatives of pyridazine can enhance insulin sensitivity and modulate glucose metabolism .
Agrochemical Applications
The compound's unique chemical structure may also find utility in agrochemicals, particularly as a pesticide or herbicide. The presence of the pyridazine ring is known to contribute to herbicidal activity by disrupting plant growth mechanisms.
Herbicidal Activity
Research indicates that ethyl esters of pyridazine derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth . This application could lead to the development of new formulations that are more environmentally friendly compared to traditional herbicides.
Materials Science Applications
In materials science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups.
Polymer Synthesis
The compound can serve as a monomer for creating polymers with specific properties, such as improved thermal stability and mechanical strength. Its incorporation into polymer matrices may enhance material performance for various applications, including coatings and composites .
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways, indicating its potential as a lead compound for further drug development .
Case Study 2: Herbicide Development
Another study focused on the herbicidal activity of pyridazine derivatives, including this compound. The research found that formulations containing this compound effectively controlled weed growth in various crops without harming non-target species, highlighting its potential for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methylphenyl group (electron-donating) at position 3 in the target compound contrasts with electron-withdrawing groups like 4-fluorophenyl or bulky substituents like 2-chlorobenzyl . These variations influence electronic density, solubility, and binding interactions.
- Synthesis Efficiency: Microwave-assisted PTC methods achieve >95% yields for benzyl and chlorobenzyl derivatives , suggesting robustness for scale-up.
Physicochemical and Spectroscopic Properties
- Spectroscopy : IR and NMR data for analogs reveal distinct signals. For example, the target compound’s 4-methylphenyl group would produce upfield-shifted aromatic protons compared to electron-withdrawing substituents like fluorine .
- Crystallography : Derivatives like ethyl 2-(4-benzyl-3-methyl-6-oxopyridazinyl)acetate exhibit intermolecular hydrogen bonding between the oxo group and ester carbonyl, stabilizing the crystal lattice . The target compound’s packing may differ due to steric effects from the 4-methylphenyl group.
Pharmacological Potential
- Metabolic Stability : The ethyl ester group in the target compound may confer slower hydrolysis compared to methyl esters (e.g., ), prolonging bioavailability.
- Structure-Activity Relationships (SAR) :
- Aromatic Substitution : 4-Methylphenyl may optimize hydrophobic interactions in enzyme binding pockets compared to polar fluorophenyl groups.
- Side Chain Flexibility : The acetate linker’s length and ester group influence target engagement, as seen in osteoclast inhibitors .
Biological Activity
Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate, a compound with the CAS No. 58112-52-0, is a pyridazinone derivative that has garnered interest for its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, including its mechanisms of action and therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | Ethyl 2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetate |
| InChI Key | CKVHJJWMNSGPNV-UHFFFAOYSA-N |
| LogP | 1.78180 |
Synthesis
The synthesis of this compound typically involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification reactions. Acidic or basic catalysts are often employed to facilitate these reactions, leading to the formation of the pyridazinone ring structure. Purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.
This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to a reduction in pro-inflammatory mediators.
- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against various pathogens, although specific data on its efficacy against particular strains is limited .
Case Studies and Research Findings
Research exploring the biological activity of similar pyridazinone derivatives indicates potential therapeutic applications:
- Antimicrobial Studies : A study highlighted that derivatives of pyridazinones showed significant antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, suggesting that this compound could exhibit similar properties .
- Cytotoxicity Tests : In vitro assays have demonstrated that certain pyridazinone derivatives can induce cytotoxic effects in cancer cell lines, indicating their potential as anticancer agents.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
This compound can be compared with other pyridazinone derivatives:
| Compound Name | Biological Activity |
|---|---|
| Ethyl (3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate | Moderate anti-inflammatory |
| Ethyl (3-(4-nitrophenyl)-6-oxo-1(6H)-pyridazinyl)acetate | Antimicrobial |
| Ethyl (3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)acetate | Anticancer potential |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl (3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl)acetate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a reflux system using ethanol as a solvent and sodium acetate as a catalyst is common. Key steps include:
- Reacting 6-oxo-3-substituted-phenyl-pyridazine precursors with ethyl oxalyl monochloride under anhydrous conditions .
- Monitoring reaction progress via TLC and optimizing yields by adjusting reflux duration (6–12 hours) and stoichiometric ratios of reactants .
Q. How is the molecular structure of this compound validated in academic research?
- Analytical Techniques :
- X-ray crystallography confirms bond angles and spatial arrangement (e.g., dihedral angles between pyridazine and aryl groups) .
- Spectroscopic Methods :
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (pyridazinone carbonyl) .
- NMR : Proton signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (ester CH₂), and aromatic protons (δ 7.2–7.8 ppm) .
- Elemental Analysis : Matches theoretical values (e.g., C: 58.21%, H: 4.72%, N: 10.58%) .
Advanced Research Questions
Q. How do researchers address contradictions in reported biological activities of pyridazinyl acetate derivatives?
- Case Analysis : While some studies highlight antimicrobial activity (e.g., Staphylococcus aureus inhibition ), others focus on herbicidal action via protoporphyrinogen oxidase inhibition .
- Resolution Strategies :
- Structure-Activity Relationship (SAR) : Substituents like the 4-methylphenyl group enhance lipophilicity, affecting membrane penetration in microbial vs. plant systems .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., porphyrinogen oxidase for herbicides) alongside antimicrobial MIC tests to clarify dual activities .
Q. What computational methods are employed to predict the pharmacokinetic or mechanistic behavior of this compound?
- Approaches :
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction with biological targets .
- Molecular Docking : Simulate binding to enzymes like protoporphyrinogen oxidase (herbicidal) or bacterial dihydrofolate reductase (antimicrobial) .
Q. How can researchers design analogs to improve selectivity for specific biological targets?
- Design Framework :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine 4-position to enhance herbicidal activity .
- Side-Chain Engineering : Replace ethyl esters with methyl or benzyl groups to alter bioavailability and target affinity .
- Validation : Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput bioassays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
